molecular formula C17H24ClN3O2 B2664646 (E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411323-85-6

(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2664646
CAS RN: 2411323-85-6
M. Wt: 337.85
InChI Key: OUURWAVAQRKMBL-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key regulator of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide targets the BTK enzyme, which plays a critical role in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the development of B-cell malignancies. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cell malignancy cells, this compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of the tumor microenvironment.

Advantages and Limitations for Lab Experiments

(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has several advantages as a research tool. It is a highly selective inhibitor of BTK, with minimal off-target effects. It has also been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. However, this compound has some limitations as a research tool. It is a small molecule inhibitor and may not be suitable for targeting BTK in certain cellular contexts. In addition, this compound has not yet been extensively studied in non-clinical toxicology studies, and its safety profile in humans is not yet fully understood.

Future Directions

There are several directions for future research on (E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide. One area of interest is the development of combination therapies that target both BTK and other signaling pathways involved in B-cell malignancies. Another area of interest is the evaluation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors. Finally, future studies will be needed to further elucidate the safety and efficacy of this compound in humans, including its potential use in the treatment of other B-cell malignancies beyond CLL, MCL, and DLBCL.

Synthesis Methods

The synthesis of (E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide involves several steps, starting from commercially available starting materials. The key step involves the coupling of 4-chlorophenylmorpholine with (E)-4-(dimethylamino)but-2-enal, followed by reduction of the resulting imine with sodium borohydride to yield the desired product. The synthesis of this compound has been described in detail in a patent application (WO2015098568A1).

Scientific Research Applications

(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression.

properties

IUPAC Name

(E)-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-20(2)9-3-4-17(22)19-12-16-13-21(10-11-23-16)15-7-5-14(18)6-8-15/h3-8,16H,9-13H2,1-2H3,(H,19,22)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUURWAVAQRKMBL-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1CN(CCO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1CN(CCO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.